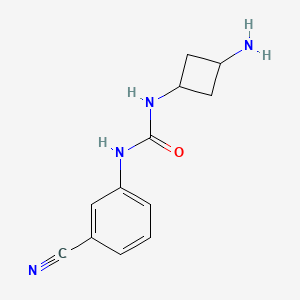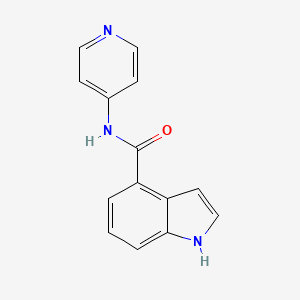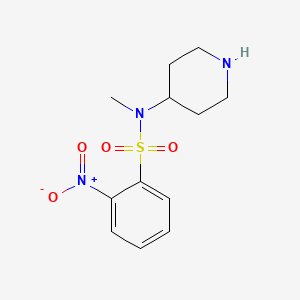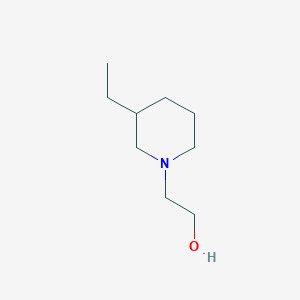
3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide, commonly known as UMB-425, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. UMB-425 is a selective antagonist of the sigma-2 receptor, which is a protein that is involved in various cellular functions such as cell growth, differentiation, and apoptosis. The sigma-2 receptor has been implicated in several diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
Mechanism of Action
The sigma-2 receptor is a protein that is located on the endoplasmic reticulum and mitochondrial membranes. The exact function of the sigma-2 receptor is not fully understood, but it has been implicated in various cellular functions such as cell growth, differentiation, and apoptosis. UMB-425 is a selective antagonist of the sigma-2 receptor, which means that it binds to the receptor and inhibits its activity. The inhibition of the sigma-2 receptor by UMB-425 leads to the downregulation of anti-apoptotic proteins and the activation of caspase-3, which ultimately leads to apoptosis.
Biochemical and Physiological Effects:
UMB-425 has been shown to have several biochemical and physiological effects. In cancer cells, UMB-425 has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In neurons, UMB-425 has been shown to protect against oxidative stress and apoptosis, and improve cognitive function and memory. In animal models of anxiety and depression, UMB-425 has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
UMB-425 has several advantages as a pharmacological tool. It is a selective antagonist of the sigma-2 receptor, which means that it has a specific target and does not affect other proteins or receptors. UMB-425 has also been shown to have low toxicity and good bioavailability. However, there are also limitations to the use of UMB-425 in lab experiments. UMB-425 is a relatively new compound, and its long-term effects and potential side effects are not fully understood. In addition, UMB-425 has not been tested in clinical trials, so its efficacy and safety in humans are not known.
Future Directions
There are several future directions for the research of UMB-425. One direction is to further investigate the mechanism of action of UMB-425 and its interaction with the sigma-2 receptor. Another direction is to test the efficacy and safety of UMB-425 in clinical trials for various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders. In addition, UMB-425 could be used as a starting point for the development of new drugs that target the sigma-2 receptor. Finally, UMB-425 could be used as a tool to study the role of the sigma-2 receptor in various cellular functions and diseases.
Synthesis Methods
The synthesis of UMB-425 involves the reaction of 3,5-dimethoxybenzoyl chloride with N-methylpiperidine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain UMB-425 in a high yield and purity. The synthesis of UMB-425 has been described in detail in a patent application (US20180343728A1).
Scientific Research Applications
UMB-425 has been used as a pharmacological tool to study the sigma-2 receptor and its role in various diseases. In cancer research, UMB-425 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. UMB-425 has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. In addition, UMB-425 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disorder research, UMB-425 has been shown to protect neurons from oxidative stress and apoptosis. UMB-425 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In psychiatric disorder research, UMB-425 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(12-4-6-16-7-5-12)15(18)11-8-13(19-2)10-14(9-11)20-3/h8-10,12,16H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITOUKSRBDFLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)



![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)


